A Technical Guide to Methyl 4-nitro-3-(trifluoromethyl)benzoate: A Keystone Building Block in Modern Androgen Receptor Antagonists
A Technical Guide to Methyl 4-nitro-3-(trifluoromethyl)benzoate: A Keystone Building Block in Modern Androgen Receptor Antagonists
Abstract: This technical guide provides an in-depth analysis of Methyl 4-nitro-3-(trifluoromethyl)benzoate, a critical intermediate in the synthesis of advanced pharmaceuticals. We will explore its physicochemical properties, a detailed and mechanistically-grounded synthesis protocol, its strategic application in the development of second-generation androgen receptor (AR) antagonists like enzalutamide, and essential safety protocols. This document is intended for researchers, chemists, and professionals in the field of drug development who require a comprehensive understanding of this high-value chemical entity.
Section 1: Introduction & Strategic Importance
Methyl 4-nitro-3-(trifluoromethyl)benzoate (CAS Number: 957207-00-0 ) is an aromatic ester whose molecular architecture is of significant interest in medicinal chemistry.[1] Its structure, featuring a trifluoromethyl group and a nitro group ortho and meta, respectively, to a methyl ester on a benzene ring, creates a unique electronic and steric profile. This profile makes it an ideal precursor for constructing complex molecules designed to interact with specific biological targets.
The primary strategic importance of this compound lies in its role as a key building block for non-steroidal anti-androgen drugs, which are pivotal in the treatment of castration-resistant prostate cancer (CRPC).[2] The trifluoromethyl (-CF3) group enhances metabolic stability and binding affinity, while the nitro group serves as a versatile chemical handle for subsequent synthetic transformations, most notably its reduction to an amine.
Section 2: Physicochemical & Spectroscopic Profile
A precise understanding of the compound's physical and spectroscopic properties is fundamental for its application in synthesis and for quality control.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 957207-00-0 | [1] |
| Molecular Formula | C₉H₆F₃NO₄ | |
| Molecular Weight | 249.15 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 306.4 °C at 760 mmHg | |
| Storage Temp. | Room Temperature |
Spectroscopic Signature for Structural Verification
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display a complex splitting pattern due to the substitution. A singlet corresponding to the three protons of the methyl ester group (-OCH₃) would be observed, typically downfield due to the electron-withdrawing nature of the carbonyl group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show unique resonances for each carbon atom in the molecule, including the carbons of the trifluoromethyl group, the aromatic ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.[3] The loss of symmetry compared to the starting material results in six distinct signals for the benzene ring carbons.[3]
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks would include strong carbonyl (C=O) stretching from the ester group (typically around 1720-1740 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-F stretching bands for the trifluoromethyl group will also be present.
Section 3: Synthesis and Mechanistic Considerations
The most common and industrially relevant synthesis of Methyl 4-nitro-3-(trifluoromethyl)benzoate is achieved through the electrophilic aromatic substitution (nitration) of its precursor, Methyl 3-(trifluoromethyl)benzoate.
Experimental Protocol: Nitration of Methyl 3-(trifluoromethyl)benzoate
This protocol is adapted from established procedures for the nitration of deactivated aromatic esters.[4][5]
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Reagent Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to an equal volume of concentrated sulfuric acid (H₂SO₄) in a flask cooled in an ice-water bath. This must be done with caution due to the exothermic nature of the reaction.
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Reaction Setup: In a separate round-bottomed flask equipped with a magnetic stirrer, dissolve Methyl 3-(trifluoromethyl)benzoate in a volume of concentrated sulfuric acid, and cool the mixture to 0-5 °C using an ice bath.
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Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the stirred solution of the ester over approximately one hour.
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Reaction & Quenching: After the addition is complete, allow the reaction to stir for an additional 15-30 minutes while maintaining the cold temperature. Subsequently, pour the reaction mixture slowly over a large volume of cracked ice with stirring.
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Causality: Quenching the reaction on ice precipitates the organic product, which is insoluble in the aqueous acidic medium, while the inorganic acids remain in solution.
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-
Isolation and Purification: Isolate the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove residual acid, followed by a wash with a small amount of ice-cold methanol to remove more soluble impurities. The product can be further purified by recrystallization from methanol to yield the final, high-purity Methyl 4-nitro-3-(trifluoromethyl)benzoate.[4][5]
Mechanistic Insight
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[3] The electron-withdrawing trifluoromethyl and methyl ester groups on the benzene ring are deactivating and meta-directing. However, the nitration occurs at the position para to the ester and ortho to the trifluoromethyl group, a regioselectivity dictated by the combined directing effects and steric hindrance.
Section 4: Role in Advanced Pharmaceutical Synthesis
The true value of Methyl 4-nitro-3-(trifluoromethyl)benzoate is realized in its conversion to potent therapeutics for prostate cancer.
Case Study: Synthesis of Enzalutamide
Enzalutamide is a second-generation androgen receptor inhibitor approved for the treatment of CRPC.[2] The synthesis of enzalutamide prominently features an intermediate derived directly from Methyl 4-nitro-3-(trifluoromethyl)benzoate.
The key synthetic transformations are:
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Reduction of the Nitro Group: The nitro group is selectively reduced to an amine (-NH₂) using standard methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl). This forms 4-amino-3-(trifluoromethyl)aniline.
-
Formation of Isothiocyanate: The resulting aniline is then converted into a highly reactive isothiocyanate intermediate (2-(trifluoromethyl)-4-isothiocyanatobenzonitrile).[6]
-
Cyclization: This isothiocyanate is the key component that reacts with another fragment to form the characteristic thiohydantoin core of enzalutamide.[6][7]
Biological Context: The Androgen Receptor Signaling Pathway
Prostate cancer growth is critically dependent on the androgen receptor (AR) signaling pathway.[8][9] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding event causes the AR to translocate to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA, driving the transcription of genes responsible for prostate cell growth and survival.[8] In CRPC, the AR can become reactivated through various mechanisms, including gene amplification or mutations, even at low androgen levels.[9][10]
Enzalutamide, derived from our key intermediate, potently inhibits this pathway at multiple points. It blocks androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA.
Section 5: Safety, Handling, and Storage
As with any active chemical reagent, proper handling and storage are paramount to ensure laboratory safety. The following precautions are based on data for structurally similar nitroaromatic and fluorinated compounds.[11][12][13]
-
Hazard Identification: Causes skin and serious eye irritation.[12][14] May cause respiratory irritation.[12][13] May be harmful if swallowed.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[11][12]
-
Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[11][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11][12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[14]
Section 6: Conclusion
Methyl 4-nitro-3-(trifluoromethyl)benzoate is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its carefully arranged functional groups provide chemists with a versatile platform for synthesizing highly potent and specific inhibitors of the androgen receptor pathway. A thorough understanding of its synthesis, properties, and safe handling is essential for any research or development program focused on creating next-generation therapies for prostate cancer and other androgen-driven diseases.
References
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Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer. (n.d.). Frontiers. Retrieved from [Link]
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Fiorillo, C., et al. (2020, December 10). Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications. MDPI. Retrieved from [Link]
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Bassetto, M., et al. (2016, April 22). Design and synthesis of novel bicalutamide and enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer. ORCA. Retrieved from [Link]
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Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. (2021, March 8). PMC. Retrieved from [Link]
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Design and synthesis of novel bicalutamide and enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer. (2016, April 28). ResearchGate. Retrieved from [Link]
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Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]
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Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2024, May 1). ResearchGate. Retrieved from [Link]
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